molecular formula C8H7Cl2F B14583587 Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- CAS No. 61628-03-3

Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)-

Katalognummer: B14583587
CAS-Nummer: 61628-03-3
Molekulargewicht: 193.04 g/mol
InChI-Schlüssel: OWSZKRLRJOXHCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- is an organic compound with the molecular formula C8H8Cl2F This compound is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-4-(2-chloro-1-fluoroethyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- typically involves the chlorination and fluorination of benzene derivatives One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and controlled conditions to ensure high yield and purity. The specific details of industrial methods can vary depending on the manufacturer and the desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

    Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst like sulfur trioxide (SO3).

Major Products Formed

    Nucleophilic Substitution: Products like phenols or amines, depending on the nucleophile used.

    Electrophilic Substitution: Products like nitrobenzene or sulfonated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- involves its interaction with molecular targets through nucleophilic or electrophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. The specific pathways and targets can vary depending on the context of its use, such as in chemical synthesis or biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-chloro-2-fluoro-: Another benzene derivative with similar halogen substitutions.

    Benzene, 1-chloro-4-fluoro-: A compound with a different substitution pattern on the benzene ring.

    Benzene, 1-chloro-4-(trifluoromethyl)-: A benzene derivative with a trifluoromethyl group instead of a chloro-fluoroethyl group.

Uniqueness

Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where such properties are desired.

Eigenschaften

CAS-Nummer

61628-03-3

Molekularformel

C8H7Cl2F

Molekulargewicht

193.04 g/mol

IUPAC-Name

1-chloro-4-(2-chloro-1-fluoroethyl)benzene

InChI

InChI=1S/C8H7Cl2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2

InChI-Schlüssel

OWSZKRLRJOXHCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CCl)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.